Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate
Description
Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate (CAS: 13573-16-5), commonly known as Reinecke salt or ammonium tetrathiocyanatodiamminechromate(III) trihydrate, is a coordination compound with the formula $\text{NH}4[\text{Cr}(\text{SCN})4(\text{NH}3)2] \cdot 3\text{H}2\text{O}$ . The structure consists of a chromium(III) center coordinated by four thiocyanate ($\text{SCN}^-$) ligands and two ammonia ($\text{NH}3$, azane) molecules, forming an octahedral geometry. The ammonium ($\text{NH}_4^+$, azanium) cation acts as a counterion, and three water molecules are present as crystal water.
This compound is notable for its deep red crystals and applications in analytical chemistry, particularly for precipitating proteins and amino acids . Its stability in aqueous solutions and distinct colorimetric properties make it valuable in spectrophotometric analyses .
Properties
Molecular Formula |
C4H16CrN7O3S4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;trihydrate |
InChI |
InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3 |
InChI Key |
QCFXGRIWIFNPHM-UHFFFAOYSA-K |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reinecke salt can be synthesized by reacting ammonium thiocyanate with chromium(III) chloride in the presence of ammonia . The reaction typically takes place in an aqueous solution, and the product is crystallized from the solution by cooling . The reaction conditions include maintaining a temperature between 30°C and 0°C while working under artificial light to prevent decomposition .
Industrial Production Methods
In industrial settings, Reinecke salt is produced by a similar method, but on a larger scale. The process involves the controlled addition of ammonium thiocyanate to a solution of chromium(III) chloride and ammonia, followed by crystallization and purification steps . The product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Reinecke salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Reinecke salt can participate in redox reactions where the chromium(III) ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The thiocyanate ligands in Reinecke salt can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in redox reactions involving Reinecke salt.
Substituting Agents: Ligands such as chloride or nitrate can be used to substitute the thiocyanate ligands in Reinecke salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Reinecke salt with hydrogen peroxide can produce chromium(VI) compounds . Substitution reactions can yield various chromium complexes with different ligands .
Scientific Research Applications
Reinecke salt has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various ions and molecules.
Biological Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industrial Applications: Reinecke salt is used in the production of pigments, dyes, and inks.
Mechanism of Action
The mechanism by which Reinecke salt exerts its effects involves the interaction of the chromium(III) ion with various ligands and substrates . The molecular targets and pathways involved include the coordination of the chromium(III) ion with ligands such as thiocyanate, ammonia, and other molecules . These interactions can lead to changes in the electronic structure and reactivity of the chromium(III) ion, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Ligand Stability
- Thiocyanate ($\text{SCN}^-$) vs. Azide ($\text{N}3^-$): Chromium(III) azide complexes exhibit higher thermodynamic stability (log β ~15) compared to thiocyanate analogs due to stronger σ-donor and π-acceptor properties of $\text{N}3^-$ . However, thiocyanate ligands are preferred in analytical applications for their distinct colorimetric responses in acidic media .
Solubility Trends
- Hydration Effects: The trihydrate form of Reinecke salt enhances its solubility in polar solvents compared to anhydrous chromium(III) compounds like $\text{Cr}(\text{acac})_3$ .
- Metal Center Influence: Zinc tetrathiocyanate mercurate(2−) ($\text{Zn}[\text{Hg}(\text{SCN})_4]$) has significantly lower solubility in water (0.004 g/100 mL) than Reinecke salt, attributed to differences in metal-ligand charge density .
Structural and Functional Analogues
- Ammonia vs. Ethylenediamine Ligands: Replacing $\text{NH}3$ with bidentate ligands like ethylenediamine (e.g., $\text{Cr}(\text{en})3^{3+}$) increases complex stability but reduces solubility due to larger coordination spheres .
- Counterion Role: The ammonium ($\text{NH}4^+$) counterion in Reinecke salt facilitates ionic dissociation in solution, unlike sodium or potassium counterions in related salts (e.g., $\text{NaCr}(\text{SO}4)_2$) .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for ammonium tetrathiocyanatodiaaminechromate(III) trihydrate, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized by reacting ammonium thiocyanate with chromium(III) salts in aqueous ammonia. outlines a procedure involving stoichiometric control of NHSCN and CrCl·6HO under reflux, followed by crystallization. Purity is enhanced by slow cooling and repeated recrystallization from hot water (solubility: 20 g/100 mL at 90°C, per ). Yield optimization (e.g., 59% in ) requires pH monitoring (6–7) to prevent ligand dissociation .
Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of this chromium complex?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., λ~max~ at 540 nm for octahedral Cr(III)). IR spectroscopy confirms SCN coordination via ν(C≡N) shifts (2050–2100 cm for N-bonded thiocyanate vs. 2100–2150 cm for S-bonded). Magnetic susceptibility (µ~eff~ ≈ 3.8 BM) supports a high-spin d configuration .
Q. How does solubility in hot vs. cold water impact experimental workflows, such as recrystallization or ligand-exchange reactions?
- Methodological Answer : The compound is sparingly soluble in cold water (~2 g/100 mL at 25°C) but highly soluble in hot water ( ). This property allows for purification via hot filtration to remove insoluble byproducts (e.g., unreacted Cr(OH)), followed by cooling to precipitate pure crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data between synthesis batches, such as variations in unit cell parameters?
- Methodological Answer : Batch-dependent crystallographic discrepancies (e.g., hydration state or counterion orientation) require single-crystal XRD paired with thermogravimetric analysis (TGA). For example, TGA can confirm trihydrate stoichiometry (expected mass loss: ~16% for 3HO), while XRD refinements should account for possible disorder in NH_4$$^+ or SCN positions .
Q. How can computational models (DFT, MD) predict ligand substitution kinetics or catalytic activity in this complex?
- Methodological Answer : Density Functional Theory (DFT) calculates ligand field stabilization energies to predict substitution rates (e.g., SCN vs. NH lability). Molecular dynamics (MD) simulations of aqueous solutions can model solvation effects on reactivity, aiding in designing catalytic applications (e.g., oxidation reactions, as in ) .
Q. What role does this compound play in drug delivery systems, and how is its release profile quantified?
- Methodological Answer : Mesoporous silica nanoparticles functionalized with Reinecke's salt (similar to ) can be tested for pH-dependent drug release. In vitro assays using phosphate buffers (pH 4–7.4) and HPLC quantification of encapsulated agents (e.g., cisplatin analogs from ) validate controlled release mechanisms .
Data Contradiction Analysis
Q. Why do different studies report conflicting magnetic moments for this complex, and how should researchers validate their data?
- Methodological Answer : Discrepancies in µ~eff~ values (3.2–3.9 BM) may arise from impurities (e.g., paramagnetic Cr(II) byproducts). Validation requires cross-referencing magnetic susceptibility data with EPR spectroscopy to detect unpaired electrons and ICP-MS to confirm Cr(III) purity >99% .
Methodological Tables
Table 1 : Key Physicochemical Properties ( )
| Property | Value |
|---|---|
| Molecular Formula | CHCrNS·3HO |
| Molar Mass | 336.42 g/mol (anhydrous) |
| Melting Point | 268–272°C (decomposition) |
| Solubility in Hot Water | 20 g/100 mL (90°C) |
Table 2 : Recommended Characterization Techniques
| Technique | Application |
|---|---|
| UV-Vis Spectroscopy | d-d transition analysis |
| IR Spectroscopy | Ligand bonding mode confirmation |
| XRD | Crystal structure refinement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
